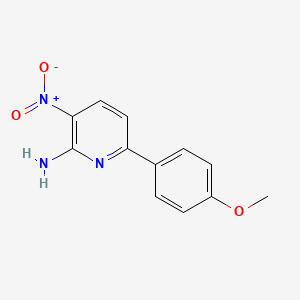
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" is a compound of interest in various scientific fields. This section will explore its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Synthesis of compounds similar to "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" typically involves condensation reactions and may include processes like cyclization with hydrazine hydrate. For example, Hao et al. (2017) described the synthesis of a related compound by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclization with hydrazine hydrate (Hao et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds like "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide" can be elucidated using techniques such as crystallography. As an example, the crystal structure of a related compound was determined in the study by Hao et al. (2017), providing insights into its molecular conformation (Hao et al., 2017).
Chemical Reactions and Properties
The chemical properties of these compounds often involve reactivity with various agents and participation in different chemical reactions. For instance, in the synthesis process, the compound might undergo reactions like amination and cyclization, as mentioned in Hao et al. (2017) (Hao et al., 2017).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability can be significant for understanding the applications and handling of "N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide." These properties are typically determined using various analytical techniques, although specific data for this compound was not found in the searched papers.
Chemical Properties Analysis
Chemical properties like reactivity, functional group behavior, and chemical stability are crucial for the compound's applications in different fields. The studies by Hao et al. (2017) provide a basis for understanding such properties in similar compounds (Hao et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Compounds with similar structures, including various thiourea derivatives with halogenated phenyl substituents, have been synthesized and tested for antimicrobial activities. Their effectiveness against bacterial strains, particularly those capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus, underscores their potential in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Antitumor Activity
- N-(ferrocenylmethyl)benzene-carboxamide derivatives have been investigated for their cytotoxic effects on cancer cell lines, including the MDA-MB-435-S-F breast cancer cell line. The structural characterizations and biological activity assessments of these compounds highlight the potential for developing novel anticancer agents (Kelly et al., 2007).
Development of Radiotracers
- Research into the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, a potential radiotracer for studying cannabinoid receptors, demonstrates the applicability of fluorinated compounds in developing tools for neuroimaging and understanding brain receptor systems (Katoch-Rouse & Horti, 2003).
Synthesis and Biological Evaluation of Fluorinated Compounds
- The synthesis and evaluation of various fluorinated benzene-carboxamide derivatives, including those with antimicrobial and anti-inflammatory activities, indicate the broad potential of fluorinated compounds in medicinal chemistry for developing new therapeutic agents with enhanced efficacy and specificity (Thakral et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO3/c15-10-6-9(2-3-11(10)16)17-14(18)8-1-4-12-13(5-8)20-7-19-12/h1-6H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNSGHHYFFIIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202774 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)

![(1R*,5R*)-6-methyl-3-(4-phenoxybutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542704.png)

![2-(3-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5542719.png)
![1-(2-biphenylyl)-4-[(4-methyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5542720.png)
![N-{(3S*,4R*)-4-isopropyl-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5542734.png)
![5,6-dimethyl-2-[(4-methyl-1-piperidinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5542748.png)

![3,3-dimethyl-1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperidine](/img/structure/B5542759.png)

